

The Solubility Profile of Carboxymethyl Oxyimino Acetophenone: A Technical Guide

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Compound of Interest

Compound Name: *Carboxymethyl oxyimino acetophenone*

Cat. No.: *B072656*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of **Carboxymethyl oxyimino acetophenone** (CAS No. 1205-09-0). While specific quantitative solubility data for this compound is not readily available in published literature, this document deduces its expected solubility profile based on its chemical structure and the known properties of its constituent functional groups. Furthermore, it offers detailed experimental protocols for determining its solubility and provides visual representations of the structural factors influencing solubility and the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals working with this and similar chemical entities in drug discovery and development.

Introduction to Carboxymethyl Oxyimino Acetophenone

Carboxymethyl oxyimino acetophenone, also known by its synonyms (1-Phenyl-ethylideneaminooxy)-acetic acid and 2-[(E)-1-phenylethylideneamino]oxyacetic acid, is an organic compound with the molecular formula $C_{10}H_{11}NO_3$.^{[1][2]} It belongs to the class of acetophenone derivatives and is specifically an O-substituted oxime.^[1] The structure of this compound incorporates a hydrophobic aromatic ring and a polar carboxymethyl group attached

to an oxyimino bridge. This unique combination of functional groups suggests a nuanced solubility profile that is critical to understand for its application in various scientific and pharmaceutical contexts. The significance of this compound is rooted in its potential as a precursor in organic synthesis and its investigated biological properties, which include antimicrobial and anti-inflammatory activities.^[1]

Expected Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The presence of both polar and non-polar regions in **Carboxymethyl oxyimino acetophenone** indicates that its solubility will be highly dependent on the solvent system.

Factors Influencing Solubility:

- **Carboxylic Acid Group (-COOH):** This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of the carboxymethyl group is expected to significantly enhance solubility in polar protic solvents like water, alcohols, and other solvents capable of hydrogen bonding. The acidic nature of the carboxylic acid group also means that the solubility of **Carboxymethyl oxyimino acetophenone** will be pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water.
- **Oxyimino Group (C=N-O-):** The oxyimino group is polar and can act as a hydrogen bond acceptor. This group contributes to the overall polarity of the molecule and its potential to interact with polar solvents.
- **Acetophenone Moiety (C₆H₅-C(CH₃)=):** The phenyl group is non-polar and hydrophobic. This part of the molecule will favor solubility in non-polar or weakly polar organic solvents.

Expected Solubility in Different Solvent Classes:

- **Polar Protic Solvents (e.g., Water, Ethanol, Methanol):** Due to the presence of the carboxylic acid group, **Carboxymethyl oxyimino acetophenone** is expected to have moderate to good solubility in these solvents, particularly at higher pH values for aqueous solutions. The related compound, acetophenone oxime, is described as slightly soluble in water and soluble

in ethyl alcohol.[3][4] The addition of the carboxymethyl group in **Carboxymethyl oxyimino acetophenone** is likely to increase its aqueous solubility compared to acetophenone oxime.

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. It is anticipated that **Carboxymethyl oxyimino acetophenone** will exhibit good solubility in these solvents due to dipole-dipole interactions.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): The hydrophobic acetophenone portion of the molecule will promote some solubility in non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in strongly non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the experimental determination of the solubility of **Carboxymethyl oxyimino acetophenone** using the widely accepted shake-flask method.

3.1. Materials and Equipment

- **Carboxymethyl oxyimino acetophenone**
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)
- Analytical balance
- Scintillation vials or sealed flasks
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

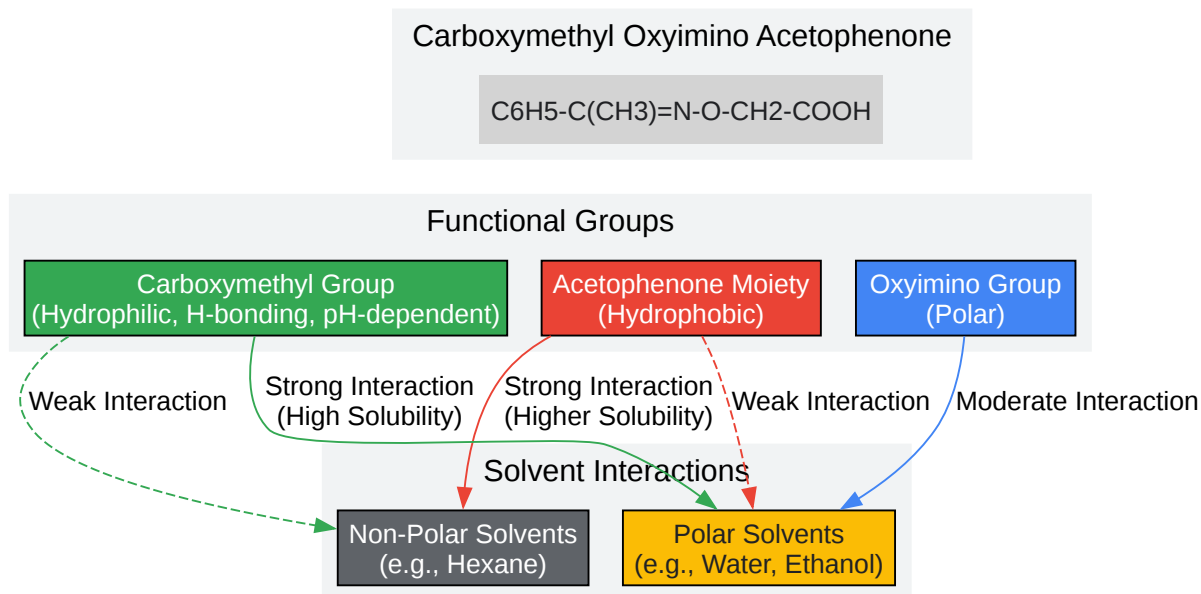
3.2. Procedure

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **Carboxymethyl oxyimino acetophenone** of known concentrations in the chosen solvent. These will be used to create a calibration curve.
- **Sample Preparation:** Add an excess amount of **Carboxymethyl oxyimino acetophenone** to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- **Sample Withdrawal and Dilution:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
- **Quantification:** Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Carboxymethyl oxyimino acetophenone**.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

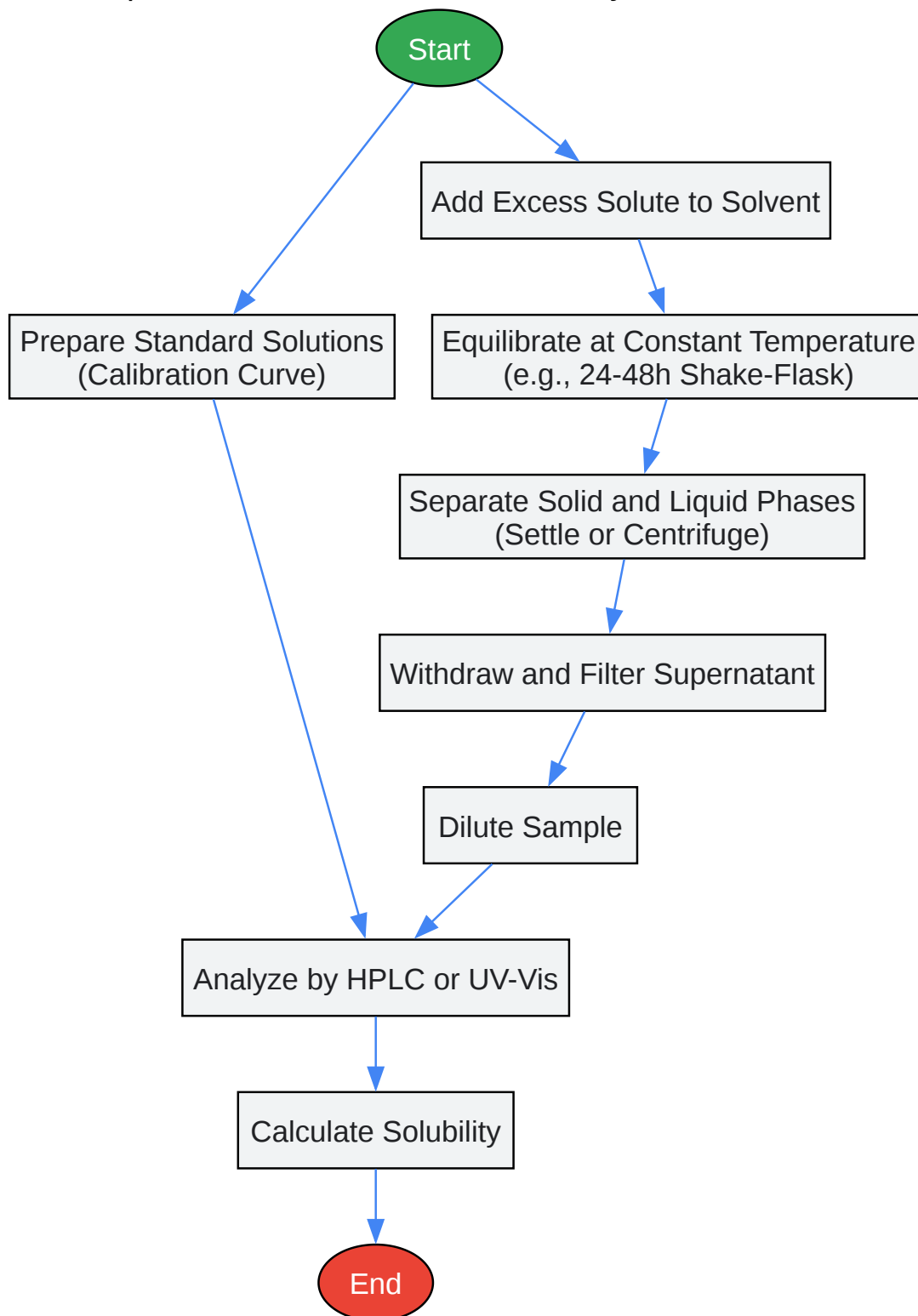
Visualizing Key Concepts

The following diagrams illustrate the key structural factors influencing the solubility of **Carboxymethyl oxyimino acetophenone** and the experimental workflow for its determination.

Factors Influencing Solubility of Carboxymethyl Oxyimino Acetophenone



Experimental Workflow for Solubility Determination

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